molecular formula C11H17N3O3 B1630222 1,3,5-Trimethyl-6-morpholino-uracil CAS No. 91194-40-0

1,3,5-Trimethyl-6-morpholino-uracil

Cat. No.: B1630222
CAS No.: 91194-40-0
M. Wt: 239.27 g/mol
InChI Key: BPBPTKDKEKDIKE-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-6-morpholino-uracil is a synthetic organic compound with the molecular formula C11H17N3O3 It is a derivative of uracil, a pyrimidine nucleobase found in RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Trimethyl-6-morpholino-uracil can be synthesized through a multi-step process involving the alkylation of uracil derivatives. One common method involves the following steps:

    Starting Material: Uracil is used as the starting material.

    Methylation: The uracil undergoes methylation at the 1, 3, and 5 positions using methyl iodide in the presence of a base such as potassium carbonate.

    Morpholino Group Introduction:

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Trimethyl-6-morpholino-uracil can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholino group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce partially or fully reduced compounds.

Scientific Research Applications

1,3,5-Trimethyl-6-morpholino-uracil has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with nucleic acids and proteins, which can provide insights into molecular biology and genetics.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-6-morpholino-uracil involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antiviral or anticancer effects.

Comparison with Similar Compounds

1,3,5-Trimethyl-6-morpholino-uracil can be compared with other uracil derivatives, such as:

    1,3-Dimethyluracil: Lacks the morpholino group, resulting in different chemical and biological properties.

    6-Methyluracil: Has only one methyl group and no morpholino group, leading to distinct reactivity and applications.

    5-Fluorouracil: A well-known anticancer drug with a fluorine atom at the 5 position, differing significantly in its mechanism of action and therapeutic use.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities not observed in other similar compounds.

Properties

IUPAC Name

1,3,5-trimethyl-6-morpholin-4-ylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-8-9(14-4-6-17-7-5-14)12(2)11(16)13(3)10(8)15/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBPTKDKEKDIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)N(C1=O)C)C)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628633
Record name 1,3,5-Trimethyl-6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91194-40-0
Record name 1,3,5-Trimethyl-6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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